2-Fluorophenylglyoxal hydrate

Descripción general

Descripción

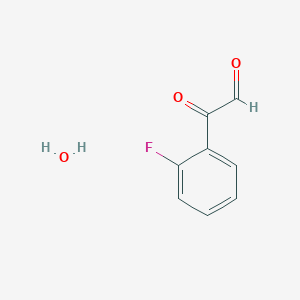

2-Fluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7FO3. It is a derivative of phenylglyoxal, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-fluoroacetophenone using selenium dioxide. The reaction typically occurs in an organic solvent such as acetic acid under reflux conditions. The resulting product is then hydrated to form the hydrate .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

4-Fluorophenylglyoxal hydrate undergoes oxidation under controlled conditions to form fluorinated aromatic carboxylic acids. Key findings include:

Selenium Dioxide (SeO₂) Oxidation

-

Conditions : 1,4-dioxane/water, 110°C, 20 min.

-

Outcome : 97% radiochemical conversion (RCC) to fluorinated products .

-

Mechanism : SeO₂ facilitates α-ketone oxidation, forming intermediates that hydrolyze to carboxylic acids .

Iodine-Mediated Kornblum Oxidation

-

Reagents : DMSO/I₂, 130°C.

-

Yield : 86% isolated yield of fluorophenylglyoxylic acid derivatives .

-

Key Insight : DMSO acts as both solvent and oxidant, enabling efficient conversion without requiring metal catalysts .

Table 1: Comparative Oxidation Methods

| Reagent | Solvent | Temperature | Time | Yield/RCC |

|---|---|---|---|---|

| SeO₂ | 1,4-dioxane/H₂O | 110°C | 20 min | 97% |

| DMSO/I₂ | DMSO | 130°C | 20 min | 86% |

pH and Solvent Effects

-

Optimal pH : Neutral to slightly acidic (pH 6–7) minimizes side reactions like ketone formation .

-

Preferred Solvents : Polar aprotic solvents (e.g., DMSO, 1,4-dioxane) enhance reaction rates by stabilizing transition states .

Thermodynamic Data

-

Activation Energy : ~36 kcal/mol for Sₙ2 pathways, favoring stereoselective outcomes .

-

Enthalpic Contribution : Enhanced H-bonding and stacking interactions due to fluorine’s electron-withdrawing effects stabilize intermediates .

Structural and Mechanistic Insights

-

Conformation : The glyoxal group adopts a planar configuration, enabling nucleophilic attack at the carbonyl carbon .

-

Hydration State : The hydrate form (C₈H₅FO₂·xH₂O) influences reactivity, with water content affecting crystallization and solubility .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅FO₂·xH₂O | |

| Molecular Weight | 152.12 (anhydrous) | |

| Melting Point | 84–88°C | |

| Water Content (Karl Fischer) | 5.59–15.08% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Fluorophenylglyoxal hydrate is utilized in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting metabolic pathways. Its derivatives have been studied for their potential role in cancer therapies, particularly in inhibiting glycolysis in cancer cells.

- Case Study: Glycolysis Inhibition

Research indicates that halogenated derivatives of glycosyl analogs, including fluorinated compounds, can effectively inhibit hexokinase activity, a key enzyme in glycolysis. This inhibition is crucial for developing targeted therapies against aggressive cancers like glioblastoma multiforme (GBM) . The modifications introduced by this compound enhance the stability and uptake of these compounds, making them more effective at lower doses.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various chemical entities. Its reactivity allows for the construction of complex molecules through various synthetic pathways.

- Synthetic Pathways

The compound can participate in reactions such as condensation and cyclization, leading to the formation of triazine derivatives and other heterocyclic compounds that exhibit significant biological activities . These synthetic strategies highlight its versatility as a building block in organic synthesis.

Biochemical Research

The compound's interactions with biomolecules are of particular interest in biochemical studies. It has been shown to modify amino acids and proteins, which can alter their functions and interactions within biological systems.

- Interaction Studies

Research focusing on the reactivity of this compound with proteins has revealed potential pathways for drug design and development. Understanding these interactions can aid in elucidating mechanisms of action for new therapeutic agents .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 2-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity is primarily due to the presence of the aldehyde and ketone functional groups, which can participate in nucleophilic addition and condensation reactions .

Comparación Con Compuestos Similares

Phenylglyoxal: Lacks the fluorine substitution, making it less reactive in certain contexts.

Methylglyoxal: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.

Benzil: A diketone with different chemical properties and uses.

Uniqueness: 2-Fluorophenylglyoxal hydrate is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. This makes it particularly useful in applications where selective reactivity is required .

Actividad Biológica

2-Fluorophenylglyoxal hydrate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and bioconjugation applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is a derivative of phenylglyoxal, which exists in equilibrium with its hydrate form. The presence of the fluorine atom in its structure may influence its reactivity and biological interactions, particularly in terms of selectivity towards certain biomolecules.

Anticancer Properties

Research indicates that phenylglyoxal derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds derived from phenylglyoxal, including those with fluorine substitutions, can inhibit the proliferation of human cancer cell lines such as HCT-116, HeLa, and MCF-7. The IC50 values for these compounds typically fall below 100 μM, indicating their potency in inducing cell death through apoptotic pathways.

- Table 1: Cytotoxic Activity of Phenylglyoxal Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | <100 | Apoptosis induction |

| This compound | HeLa | <100 | Apoptosis induction |

| This compound | MCF-7 | <100 | Apoptosis induction |

The mechanism through which these compounds exert their effects includes the activation of caspases, leading to increased apoptotic cell populations. For example, a study highlighted that treatment with specific phenylglyoxal derivatives resulted in a significant increase in caspase activity in HeLa cells, demonstrating their role in apoptosis (IC50 = 36 μM) .

Bioconjugation Applications

Another significant aspect of this compound is its application as a bioconjugation reagent. Its ability to selectively react with arginine residues in proteins makes it a valuable tool for developing radiopharmaceuticals and other bioconjugates. Research has shown that 2-fluorophenylglyoxal can effectively couple with proteins such as human serum albumin (HSA), enhancing the stability and functionality of the resulting conjugates.

- Table 2: Bioconjugation Efficiency of 2-Fluorophenylglyoxal

| Reaction Conditions | HSA Loading (mg) | RCC (%) at pH 7.4 | RCC (%) at pH 10.0 |

|---|---|---|---|

| Incubation at 37 °C for 15 min | 0.5 | 64 ± 6 | Higher than pH 7.4 |

| Incubation at 37 °C for 15 min | 10.0 | Increased | Significantly higher |

The reactivity of 2-fluorophenylglyoxal is enhanced at higher pH levels, indicating that adjusting the reaction conditions can optimize bioconjugation outcomes .

Case Studies

- Cytotoxicity Assessment : A study evaluated the effects of various phenylglyoxal derivatives on cancer cell lines. The results demonstrated that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Specifically, the presence of the fluorine atom was linked to improved interaction with cellular targets involved in apoptosis .

- Bioconjugation with Proteins : In another investigation, researchers explored the use of 2-fluorophenylglyoxal for bioconjugating small proteins. The study found that the resulting conjugates maintained high binding affinities and demonstrated improved pharmacokinetics compared to unconjugated proteins .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFHVRGKWSAPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382545 | |

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170880-96-3 | |

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.